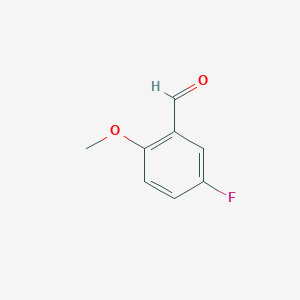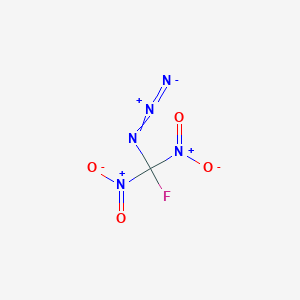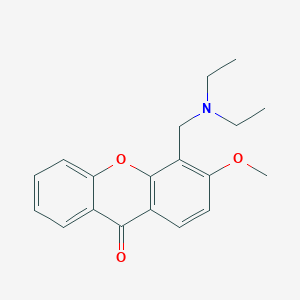
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy-, also known as Rhodamine B, is a fluorescent dye that has been widely used in scientific research for various applications. Rhodamine B is a derivative of xanthene and has a molecular formula of C28H31N2O3Cl.
Mechanism Of Action
The mechanism of action of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B involves its ability to absorb light energy and emit light at a longer wavelength. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has a high molar extinction coefficient and a high quantum yield, which make it an excellent fluorescent probe. When 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B is excited by light of a specific wavelength, it absorbs the energy and undergoes a transition to an excited state. The excited 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B molecule then emits light at a longer wavelength, which can be detected using a fluorescence microscope or a spectrophotometer.
Biochemical And Physiological Effects
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been shown to have minimal toxicity and does not affect the viability of cells or tissues. It has been used as a fluorescent probe for studying the uptake and transport of molecules in various biological systems. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has also been used as a pH indicator, and its fluorescence properties have been used to study the pH changes in biological systems.
Advantages And Limitations For Lab Experiments
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has several advantages as a fluorescent probe. It has a high molar extinction coefficient and a high quantum yield, which make it an excellent fluorescent probe. It is also relatively stable and has minimal toxicity, which makes it suitable for use in biological systems. However, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has some limitations as a fluorescent probe. It has a relatively low photostability, which can limit its use in long-term experiments. In addition, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has a relatively low signal-to-noise ratio, which can make it difficult to detect low levels of fluorescence.
Future Directions
There are several future directions for the use of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B in scientific research. One direction is the development of new derivatives of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B with improved photostability and signal-to-noise ratio. Another direction is the use of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B as a fluorescent probe for studying the dynamics of biological systems in real-time. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B can also be used in combination with other fluorescent probes to study the interactions between molecules in biological systems. Overall, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has great potential for further development and use in scientific research.
Conclusion:
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B is a fluorescent dye that has been widely used in scientific research for various applications. Its synthesis method has been well established, and its fluorescence properties make it an excellent fluorescent probe. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has minimal toxicity and has been used as a fluorescent probe for studying the uptake and transport of molecules in various biological systems. While 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has some limitations, there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B involves the reaction of 3,6-diethyl-9H-xanthene-9-one with N,N-diethylethylenediamine in the presence of sulfuric acid. The resulting product is then treated with methanol and hydrochloric acid to obtain 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B. The synthesis method of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been well established and is widely used in the laboratory.
Scientific Research Applications
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been widely used in scientific research as a fluorescent probe for various applications. It has been used as a fluorescent tracer for studying the transport of molecules in cells and tissues. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has also been used as a pH indicator, and its fluorescence properties have been used to study the pH changes in biological systems. In addition, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been used as a fluorescent dye for staining cells and tissues for microscopy.
properties
CAS RN |
17854-58-9 |
|---|---|
Product Name |
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- |
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)12-15-16(22-3)11-10-14-18(21)13-8-6-7-9-17(13)23-19(14)15/h6-11H,4-5,12H2,1-3H3 |
InChI Key |
QOWVCERIRVFDDG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
Other CAS RN |
17854-58-9 |
synonyms |
4-(Diethylamino)methyl-3-methoxy-9H-xanthen-9-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



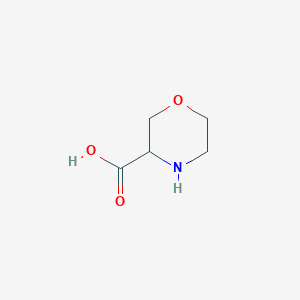
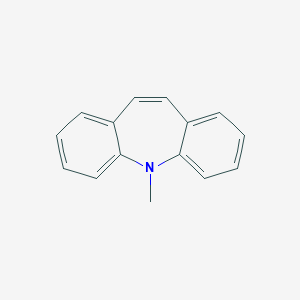
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
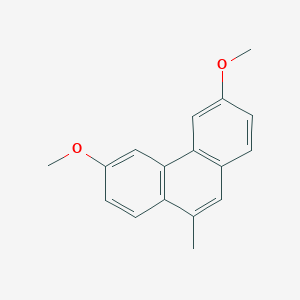
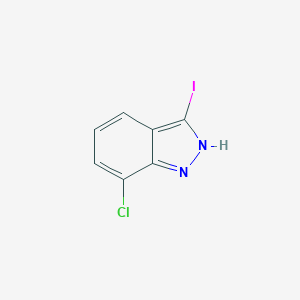
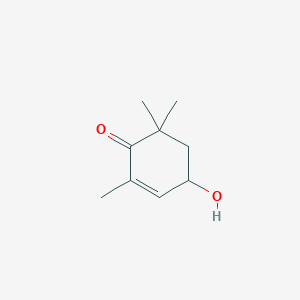
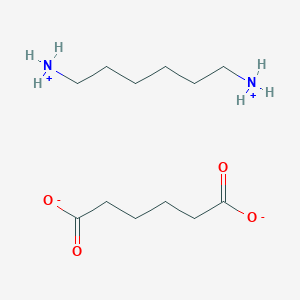
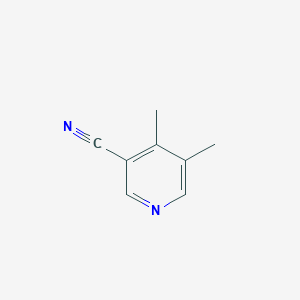
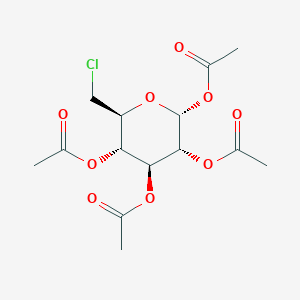

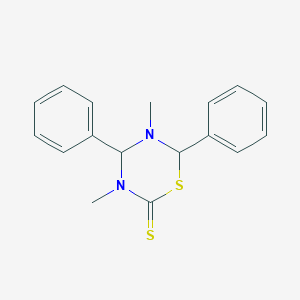
![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
